Cas no 926236-69-3 (1-(2,6-difluorophenyl)ethyl(methyl)amine)

1-(2,6-difluorophenyl)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- [1-(2,6-difluorophenyl)ethyl](methyl)amine
- Benzenemethanamine, 2,6-difluoro-N,α-dimethyl-
- 1-(2,6-difluorophenyl)ethyl(methyl)amine
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- MDL: MFCD09045114
1-(2,6-difluorophenyl)ethyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D456733-25mg |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051488-5g |
[1-(2,6-Difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 5g |
¥6236.0 | 2024-04-17 | |
1PlusChem | 1P019MEC-2.5g |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 2.5g |
$1008.00 | 2025-03-16 | |
A2B Chem LLC | AV27748-100mg |
[1-(2,6-Difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 100mg |
$139.00 | 2024-07-18 | |
Enamine | EN300-33217-5g |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 5g |
$1075.0 | 2023-09-04 | |
Aaron | AR019MMO-500mg |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 500mg |
$437.00 | 2025-02-08 | |
1PlusChem | 1P019MEC-50mg |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 50mg |
$117.00 | 2025-03-03 | |
1PlusChem | 1P019MEC-100mg |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 100mg |
$157.00 | 2025-03-03 | |
1PlusChem | 1P019MEC-250mg |
[1-(2,6-difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 250mg |
$209.00 | 2025-03-03 | |
A2B Chem LLC | AV27748-50mg |
[1-(2,6-Difluorophenyl)ethyl](methyl)amine |
926236-69-3 | 95% | 50mg |
$105.00 | 2024-07-18 |
1-(2,6-difluorophenyl)ethyl(methyl)amine Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on 1-(2,6-difluorophenyl)ethyl(methyl)amine
Recent Advances in the Study of 1-(2,6-Difluorophenyl)ethyl(methyl)amine (CAS: 926236-69-3)
The compound 1-(2,6-difluorophenyl)ethyl(methyl)amine (CAS: 926236-69-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorophenyl and ethyl(methyl)amine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent synthetic approaches to 1-(2,6-difluorophenyl)ethyl(methyl)amine have emphasized efficiency and scalability. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic asymmetric synthesis method, achieving high enantiomeric purity (>99% ee) and yield (85%). This advancement addresses previous challenges in stereoselective synthesis, which were critical for its biological activity. The method employs a palladium-catalyzed asymmetric hydrogenation, offering a robust and reproducible route for large-scale production.
Pharmacological investigations have revealed that 1-(2,6-difluorophenyl)ethyl(methyl)amine exhibits potent activity as a serotonin-norepinephrine reuptake inhibitor (SNRI). In vitro studies demonstrated its high affinity for human serotonin (5-HT) and norepinephrine (NE) transporters, with IC50 values of 12 nM and 18 nM, respectively. These findings suggest its potential application in treating mood disorders such as depression and anxiety. Furthermore, preclinical animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability (78%) and a half-life of 8 hours, making it a viable candidate for further development.
Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's efficacy and selectivity. For instance, the introduction of a methyl group at the amine moiety significantly improved metabolic stability without compromising its binding affinity. Molecular docking simulations have further elucidated its interaction with target receptors, highlighting the critical role of the difluorophenyl ring in stabilizing the ligand-receptor complex. These insights are instrumental in guiding the design of next-generation derivatives with optimized therapeutic profiles.
In addition to its neurological applications, 1-(2,6-difluorophenyl)ethyl(methyl)amine has shown promise in oncology research. A recent study in Cancer Research (2024) reported its ability to inhibit the proliferation of certain cancer cell lines, particularly those overexpressing the sigma-1 receptor. The compound induced apoptosis in a dose-dependent manner, with an EC50 of 2.5 µM in glioblastoma cells. These findings open new avenues for its use as an adjunct therapy in cancer treatment, warranting further investigation into its mechanisms of action.
Despite these advancements, challenges remain in the clinical translation of 1-(2,6-difluorophenyl)ethyl(methyl)amine. Issues such as potential off-target effects and long-term safety profiles need to be addressed through rigorous preclinical and clinical testing. Ongoing research is focused on optimizing its formulation to enhance delivery and reduce side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual commercialization.
In conclusion, 1-(2,6-difluorophenyl)ethyl(methyl)amine (CAS: 926236-69-3) represents a versatile and promising compound in chemical biology and drug discovery. Its dual activity as an SNRI and potential anticancer agent underscores its therapeutic versatility. Continued research into its synthesis, pharmacology, and clinical applications will be crucial in unlocking its full potential. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for innovation in medicine.
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